Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C9H7BrN2O2. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-bromopyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include the use of automated reactors and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyrazolo[1,5-a]pyridine-2-carboxylate
- Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
- 6-Bromopyrazolo[1,5-a]pyridine
Uniqueness
Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : Approximately 256.08 g/mol
- Key Functional Groups : Bromine at the 6-position, carboxylate ester at the 2-position.
The presence of these functional groups contributes to the compound's reactivity and biological activity.
Research indicates that this compound primarily functions as a kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including cell proliferation and survival. The compound has shown significant inhibitory effects on several key kinases:
- AXL Kinase : Involved in cancer cell signaling and metastasis.
- c-MET Kinase : Plays a role in tumor progression.
Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer treatment.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits kinase activity, leading to decreased cell viability in various cancer cell lines. The compound's potency against AXL and c-MET has been evaluated through a series of assays:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
AXL-expressing cells | 0.5 | AXL inhibition |
c-MET-expressing cells | 0.3 | c-MET inhibition |
These results suggest a strong potential for this compound as a therapeutic agent in oncology.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis (programmed cell death) and reduced migration capabilities of cancer cells, indicating its potential as an anti-metastatic agent.
- Animal Models : In preclinical animal models, administration of this compound led to a marked reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been characterized through various studies:
- Absorption : Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.
- Metabolism : Primarily metabolized by liver enzymes; metabolites include both active and inactive forms.
- Excretion : Excreted mainly via urine.
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful dosing to minimize potential toxicity.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-4-7-3-2-6(10)5-12(7)11-8/h2-5H,1H3 |
InChI Key |
AFCMXBAEEIETGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
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